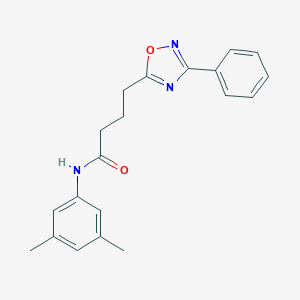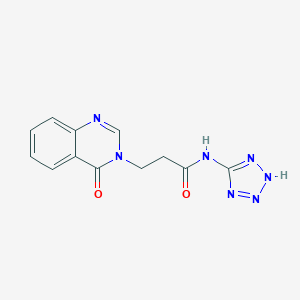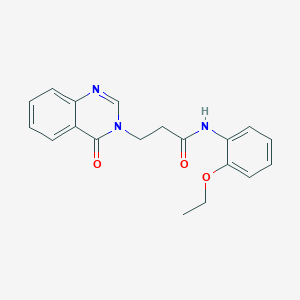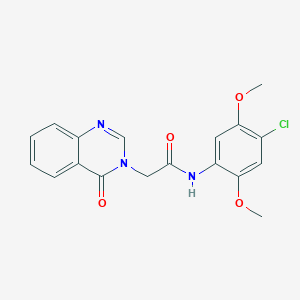
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DPOB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it an interesting area of study for scientists.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of inflammatory cytokines and a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have a wide range of biochemical and physiological effects on the body. These effects include anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to have a positive effect on the immune system, increasing the production of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its wide range of effects on the body. This makes it a useful tool for studying various diseases and disorders. However, one limitation is that the mechanism of action of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of new drugs based on the structure of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Another area of research is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, which could lead to a better understanding of its effects on the body. Additionally, further research is needed to determine the safety and efficacy of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in human clinical trials.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3,5-dimethylphenylamine and butanoyl chloride. This reaction produces N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and anticonvulsant properties. These effects make N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide a promising candidate for the treatment of various diseases and disorders.
Eigenschaften
Produktname |
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15(2)13-17(12-14)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
IXQAQLBMHBFXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)
